1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine
Description
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Properties
IUPAC Name |
1-(5-fluoro-2,4-dinitrophenyl)-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN4O4/c1-13-2-4-14(5-3-13)10-6-8(12)9(15(17)18)7-11(10)16(19)20/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBAFRIGYXRBRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585323 | |
| Record name | 1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928830-73-3 | |
| Record name | 1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure Elucidation of 1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine
Preamble: The Analytical Imperative in Modern Drug Discovery
In the landscape of contemporary drug development and medicinal chemistry, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and ultimately, the failure of a promising therapeutic candidate. The subject of this guide, 1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine, serves as an exemplary case study for the application of modern analytical techniques to achieve unequivocal structure elucidation. This molecule, with its distinct aromatic and aliphatic regions, heteroatoms, and electron-withdrawing groups, presents a rich tapestry of spectroscopic features.
Foundational Chemistry: Synthesis and Physicochemical Properties
The journey to structure elucidation begins with the synthesis of the target compound. This compound is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient aromatic ring of a precursor like 1,5-difluoro-2,4-dinitrobenzene is highly activated towards nucleophilic attack by the secondary amine of 1-methylpiperazine. The fluorine atom at the C1 position is the more likely leaving group due to the strong electron-withdrawing effects of the flanking nitro groups.
This synthetic context provides the first layer of evidence for the proposed structure. The known reactivity of these precursors strongly suggests the formation of the N-aryl bond between the piperazine nitrogen and the dinitrophenyl ring.
Before delving into complex spectroscopic analysis, basic physicochemical properties are determined. These serve as preliminary identity checks and are crucial for ensuring sample purity.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₃FN₄O₄ | [1][2] |
| Molecular Weight | 284.25 g/mol | [2][3] |
| Appearance | White to yellow crystalline powder | [1][3] |
| Melting Point | 114 - 118 °C | [1][4] |
These initial data points are consistent with the target molecule and provide a baseline for the more detailed analyses to follow.
The Overall Analytical Workflow
A multi-technique approach is essential for robust structure elucidation. Each method provides a unique piece of the structural puzzle, and their collective data should be self-consistent.
Mass Spectrometry: Determining the Molecular Mass and Formula
Causality: Mass spectrometry (MS) provides the most direct evidence of the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can determine the exact mass with sufficient accuracy to allow for the unambiguous determination of the molecular formula. This is a critical first step in confirming the identity of the synthesized molecule.[5] The fragmentation pattern observed in tandem MS (MS/MS) can further provide clues about the molecule's substructures.[6][7]
Experimental Protocol (LC-MS/MS)
-
Sample Preparation: A dilute solution of the compound (approx. 1 mg/mL) is prepared in a suitable solvent such as acetonitrile or methanol.
-
Instrumentation: A liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument) with an electrospray ionization (ESI) source is used.
-
Ionization Mode: ESI in positive ion mode is chosen, as the piperazine nitrogens are readily protonated to form the [M+H]⁺ ion.
-
Data Acquisition: A full scan MS spectrum is acquired to identify the protonated molecular ion. Following this, a tandem MS (MS/MS) experiment is performed on the isolated [M+H]⁺ ion to induce fragmentation and observe the resulting product ions.
Expected Data & Interpretation
| Analysis | Expected Result | Interpretation |
| HRMS (ESI+) | m/z 285.0993 | Corresponds to the exact mass of the [C₁₁H₁₄FN₄O₄]⁺ ion (protonated molecule). This confirms the molecular formula. |
| MS/MS Fragmentation | Major fragments at m/z 267, 239, 100 | These fragments would correspond to losses of H₂O, NO₂, and the cleavage of the dinitrophenyl moiety, respectively. The presence of a fragment at m/z 100 would be a strong indicator of the N-methylpiperazine cation.[7] |
Infrared Spectroscopy: Identifying Functional Groups
Causality: Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule.[8] Each functional group absorbs IR radiation at a characteristic frequency, corresponding to the energy required to cause its bonds to vibrate.[9] For our target molecule, IR spectroscopy is invaluable for confirming the presence of the nitro groups, the aromatic ring, the C-F bond, and the aliphatic C-H bonds of the piperazine ring.
Experimental Protocol (ATR-FTIR)
-
Sample Preparation: A small amount of the crystalline powder is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: The spectrum is typically acquired over the range of 4000-400 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is taken prior to the sample measurement.
Expected Data & Interpretation
| Wavenumber (cm⁻¹) | Expected Appearance | Assignment | Source(s) |
| ~3100-3000 | Weak to medium, sharp | Aromatic C-H stretch | [10] |
| ~2950-2800 | Medium, sharp | Aliphatic C-H stretch (piperazine & methyl) | [10] |
| ~1550-1475 | Strong, sharp | Asymmetric N-O stretch (NO₂) | [11] |
| ~1360-1290 | Strong, sharp | Symmetric N-O stretch (NO₂) | [11] |
| ~1600 & ~1450 | Medium, sharp | Aromatic C=C stretches | [10] |
| ~1250-1150 | Medium to strong | Aryl C-N stretch | |
| ~1200-1000 | Medium to strong | C-F stretch |
The presence of the two strong, characteristic N-O stretching bands would provide definitive evidence for the dinitro-substitution on the aromatic ring.
Nuclear Magnetic Resonance Spectroscopy: Mapping the Carbon-Hydrogen Framework
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution.[12][13] It provides information on the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H and ¹³C.[14] By analyzing the chemical shifts, signal integrations, and coupling patterns, a complete map of the molecule's carbon-hydrogen framework can be constructed.
Experimental Protocol (Multinuclear NMR)
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting ¹H and ¹³C nuclei.
-
Data Acquisition: A suite of experiments is performed:
-
¹H NMR: A standard single-pulse experiment to obtain the proton spectrum.
-
¹³C{¹H} NMR: A proton-decoupled experiment to obtain the carbon spectrum, where each unique carbon appears as a singlet.
-
2D Experiments (COSY, HSQC, HMBC): Standard pulse programs are used to acquire these 2D correlation spectra, which are essential for unambiguously assigning signals and confirming connectivity.[15]
-
Expected Data & Interpretation
¹³C NMR Spectroscopy: Based on the molecule's symmetry, we expect to see 9 distinct carbon signals.
| Predicted δ (ppm) | Assignment | Rationale |
| ~150-160 | C-F | The C-F bond will have a characteristic large ¹JCF coupling. |
| ~140-150 | C-NO₂ | Electron-withdrawing nitro groups deshield the attached carbons. |
| ~135-145 | C-N (Aryl) | The carbon attached to the piperazine nitrogen. |
| ~120-130 | Aromatic CH | Aromatic carbon signals. |
| ~110-120 | Aromatic CH | The second aromatic proton signal. |
| ~55 | N-CH₃ | The methyl group attached to the nitrogen. |
| ~50-55 | Piperazine CH₂ (x2) | The four equivalent methylene carbons adjacent to the methyl-bearing nitrogen. |
| ~45-50 | Piperazine CH₂ (x2) | The four equivalent methylene carbons adjacent to the aryl ring. |
¹H NMR Spectroscopy: The proton spectrum will provide key information on the electronic environment and neighboring protons.
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.8 | d | 1H | H-3 | Deshielded by two adjacent nitro groups. Will show coupling to F. |
| ~7.4 | d | 1H | H-6 | Less deshielded aromatic proton. Will show coupling to F. |
| ~3.4 | t | 4H | Piperazine CH₂ | Protons on the carbons adjacent to the aryl ring. |
| ~2.6 | t | 4H | Piperazine CH₂ | Protons on the carbons adjacent to the methyl group. |
| ~2.4 | s | 3H | N-CH₃ | A singlet for the methyl group protons. |
2D NMR:
-
COSY: Would show a correlation between the two sets of piperazine protons at ~3.4 and ~2.6 ppm, confirming their adjacent positions.
-
HSQC: Would link each proton signal to its directly attached carbon (e.g., δ 8.8 ppm proton to its corresponding aromatic CH carbon).
-
HMBC: This is the key experiment for confirming the overall assembly. We would expect to see long-range (2-3 bond) correlations from the piperazine protons at ~3.4 ppm to the aromatic carbons (C-1, C-6, C-2), definitively proving the connection between the piperazine ring and the dinitrophenyl ring.
Conclusion: A Coherent Structural Narrative
The structure of this compound is confirmed through the convergence of data from multiple, independent analytical techniques. Mass spectrometry establishes the correct molecular formula. Infrared spectroscopy confirms the presence of the key nitro and aromatic functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous map of the atom-to-atom connectivity, confirming the precise arrangement of the methylpiperazine and fluoro-dinitrophenyl moieties. Each piece of data validates the others, creating a self-consistent and irrefutable structural proof that is paramount for the compound's use in research and development.
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Chemsrc. This compound. [Link]
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García-Domínguez, M. Review of NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry.
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Ashenhurst, J. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
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Malik, I., et al. The N-arylpiperazine derivatives tested in vitro as the inhibitors of a lanosterol 14α-demethylase (CYP51).
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Kucerova-Chlupacova, M., et al. N-Arylpiperazine derivatives containing a 2-hydroxyethane-1,2-diyl connecting chain.
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Aryal, S. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses.
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Di Capua, A., et al. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity.
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The Dinitrophenyl Group in Piperazine Chemistry: A Technical Guide to Reactivity, Synthesis, and Application
Abstract
The 2,4-dinitrophenyl (DNP) group is a powerful tool in the arsenal of medicinal chemists and drug development professionals. Its unique electronic properties render it highly reactive towards nucleophiles, a characteristic that has been extensively exploited for the derivatization of amine-containing scaffolds such as piperazine (PPZ). This technical guide provides an in-depth exploration of the reactivity of the DNP group in the context of piperazine chemistry. We will delve into the mechanistic underpinnings of the key synthetic and cleavage reactions, provide field-proven experimental protocols, and discuss the strategic applications of DNP-piperazine conjugates in pharmaceutical research.
Introduction: The Strategic Importance of the DNP-Piperazine Moiety
Piperazine and its derivatives are ubiquitous structural motifs in a vast array of approved pharmaceuticals, exhibiting diverse biological activities.[1] The ability to selectively modify the piperazine ring is therefore of paramount importance in drug discovery and development. The 2,4-dinitrophenyl group serves as a highly useful appendage to the piperazine core for several key reasons:
-
As a Reagent for Amine Derivatization: The DNP group, typically introduced via a dinitrophenyl halide such as 1-fluoro-2,4-dinitrobenzene (FDNB, Sanger's reagent), readily reacts with the secondary amine of piperazine.[2] This reaction provides a reliable method for creating DNP-piperazine intermediates, which can be further functionalized.
-
As a Protecting Group: The DNP group can function as a protecting group for one of the nitrogen atoms of piperazine, allowing for selective reactions at the other nitrogen.[3] The ability to subsequently cleave the DNP group under specific conditions is a key aspect of its utility.
-
In Biological Assays: The DNP moiety is a well-known hapten, capable of eliciting an immune response when conjugated to a carrier protein. This property is leveraged in various immunological assays.
This guide will focus on the chemical reactivity of the DNP group in piperazine systems, providing the foundational knowledge required for its effective application in a research and development setting.
The Chemistry of Dinitrophenylation: A Nucleophilic Aromatic Substitution Approach
The introduction of a DNP group onto a piperazine nitrogen proceeds via a classic Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is highly efficient due to the electronic properties of the dinitrophenyl system.
Mechanism of SNAr
The SNAr reaction is a two-step process:
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The nucleophilic nitrogen of the piperazine ring attacks the electron-deficient carbon atom of the dinitrophenyl halide (typically the carbon bearing the leaving group, e.g., fluorine in FDNB). This initial attack is the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex . The strong electron-withdrawing nature of the two nitro groups is crucial, as they delocalize the negative charge of the intermediate, thereby stabilizing it and facilitating its formation.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored through the expulsion of the leaving group (e.g., fluoride ion). This step is typically fast.
The overall reaction is a substitution of the halide on the aromatic ring with the piperazine nucleophile.
Controlling Selectivity: Mono- vs. Di-substitution
A key challenge in the dinitrophenylation of piperazine is controlling the selectivity between mono- and di-substitution. Since piperazine has two nucleophilic nitrogen atoms, the reaction can potentially yield both 1-(2,4-dinitrophenyl)piperazine and 1,4-bis(2,4-dinitrophenyl)piperazine. Several strategies can be employed to favor the desired mono-substituted product:
-
Stoichiometry: Using a molar excess of piperazine relative to the dinitrophenyl halide will statistically favor mono-substitution.
-
Use of a Protecting Group: One of the piperazine nitrogens can be temporarily blocked with a protecting group (e.g., Boc, Cbz). After dinitrophenylation of the unprotected nitrogen, the protecting group can be removed.[3]
-
Monoprotonation: By using piperazine monohydrochloride, the nucleophilicity of one nitrogen is significantly reduced due to protonation, directing the reaction to the free nitrogen.
Experimental Protocols
Synthesis of 1-(2,4-Dinitrophenyl)piperazine
This protocol describes a general procedure for the synthesis of 1-(2,4-dinitrophenyl)piperazine via the reaction of piperazine with 1-fluoro-2,4-dinitrobenzene.
Materials:
-
Piperazine
-
1-Fluoro-2,4-dinitrobenzene (FDNB)
-
Ethanol
-
Triethylamine (optional, as a base)
Procedure:
-
Dissolve piperazine (2.0 equivalents) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
In a separate container, dissolve 1-fluoro-2,4-dinitrobenzene (1.0 equivalent) in a minimal amount of ethanol.
-
Slowly add the FDNB solution to the stirring piperazine solution at room temperature. An exothermic reaction may be observed.
-
If desired, triethylamine (1.1 equivalents) can be added to act as a scavenger for the HF generated.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.
-
If precipitation occurs, collect the solid by filtration and wash with cold ethanol.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Yields: Reported yields for similar reactions can vary but are often in the range of 60-80%.[4]
Characterization Data
The successful synthesis of 1-(2,4-dinitrophenyl)piperazine can be confirmed by a suite of spectroscopic techniques.
| Technique | Expected Observations for 1-(2,4-Dinitrophenyl)piperazine |
| ¹H NMR | Signals corresponding to the aromatic protons of the DNP group (typically in the 7.0-9.0 ppm range) and two distinct signals for the piperazine protons (one set adjacent to the DNP group and one set adjacent to the NH group, typically in the 3.0-4.0 ppm range). |
| ¹³C NMR | Aromatic carbon signals (120-150 ppm), with those bearing the nitro groups being downfield, and two distinct piperazine carbon signals (40-60 ppm). |
| FT-IR | Characteristic strong absorptions for the N-O stretching of the nitro groups (~1520 and ~1340 cm⁻¹), C-N stretching, and N-H stretching (~3300 cm⁻¹). |
| UV-Vis | Strong absorbance in the UV region due to π-π* transitions of the dinitrophenyl ring. |
Reactivity of the DNP Group: Cleavage Reactions
The utility of the DNP group often lies in its ability to be removed under specific conditions, liberating the free piperazine amine. The most common method for this is thiolysis .
Mechanism of Thiolytic Cleavage
Thiolysis is another example of a nucleophilic aromatic substitution reaction. In this case, a thiol, typically in the presence of a base to form the more nucleophilic thiolate anion, attacks the DNP-piperazine conjugate.
-
Thiolate Attack: A thiolate anion (e.g., from 2-mercaptoethanol or thiophenol) acts as a potent nucleophile and attacks the carbon of the DNP ring attached to the piperazine nitrogen.
-
Formation of a Meisenheimer-like Intermediate: A transient, negatively charged intermediate is formed.
-
Expulsion of the Piperazine: The C-N bond cleaves, releasing the free piperazine, and forming a stable dinitrophenyl thioether.
This reaction is efficient because the DNP group is highly activated towards nucleophilic attack, and the piperazine is a good leaving group in this context.
Experimental Protocol for DNP Cleavage
This protocol provides a general method for the thiolytic removal of a DNP group from a piperazine derivative.
Materials:
-
N-(2,4-Dinitrophenyl)piperazine derivative
-
2-Mercaptoethanol or Thiophenol
-
Dimethylformamide (DMF)
-
A suitable base (e.g., triethylamine, diisopropylethylamine)
Procedure:
-
Dissolve the DNP-piperazine derivative in DMF.
-
Add an excess of the thiol reagent (e.g., 10-20 equivalents of 2-mercaptoethanol).
-
Add a base (e.g., 5-10 equivalents of triethylamine) to the reaction mixture.
-
Stir the reaction at room temperature for several hours to overnight. The progress can often be monitored by the disappearance of the yellow color of the DNP group and by TLC.
-
Once the reaction is complete, the free piperazine derivative can be isolated by standard work-up procedures, which may include aqueous extraction to remove the DMF and thiol reagents, followed by purification by crystallization or chromatography.
Conclusion
The dinitrophenyl group is a versatile and reactive moiety that holds significant value in the field of drug discovery and development, particularly in the context of piperazine chemistry. A thorough understanding of the underlying principles of its reactivity, governed by the SNAr mechanism, is essential for its effective application. The ability to both introduce and cleave the DNP group under controlled conditions allows for its use as a derivatizing agent and a protecting group. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers seeking to leverage the unique properties of the DNP-piperazine system in their synthetic and medicinal chemistry endeavors.
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Shaquiquzzaman, M., Verma, M., & Marella, A. (2015). Piperazine scaffold: a remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 102, 487–529. [Link]
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Sapkota, K. R., et al. (2024). Synthesis, and Structural Characterization of (E)-1-(4-((2-(2,4-Dinitrophenyl) hydrazono) methyl)phenyl) piperidine: A Combined Spectroscopic and Computational Study. Bhairahawa Campus Journal, 7(1). [Link]
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Organic Syntheses. (n.d.). 2,4-Dinitrophenylhydrazine. [Link]
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An In-depth Technical Guide to the Safe Handling and Application of 1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine
Abstract
This technical guide provides a comprehensive overview of the safety protocols and handling precautions for 1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine (CAS 928830-73-3). While this compound is a valuable intermediate in pharmaceutical development and biochemical research, its structural similarity to highly reactive and hazardous compounds, such as 1-Fluoro-2,4-dinitrobenzene (DNFB), necessitates stringent safety measures. This document outlines the material's physicochemical properties, potential hazards, required personal protective equipment (PPE), engineering controls, and emergency procedures. The causality behind these protocols is explained through an analysis of the compound's reactive dinitrophenyl moiety. This guide is intended for researchers, scientists, and drug development professionals to ensure a safe and effective laboratory environment.
Introduction and Scientific Context
This compound is a specialized chemical intermediate primarily used in pharmaceutical research and development.[1] Its molecular structure, featuring a piperazine ring attached to a fluoro-2,4-dinitrophenyl group, makes it a versatile building block in medicinal chemistry.[1] The core of its utility lies in the high reactivity of the dinitrophenyl ring. The fluorine atom is an excellent leaving group, readily displaced by nucleophiles in a process known as nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the two electron-withdrawing nitro groups, which stabilize the intermediate Meisenheimer complex.
This same chemical property, however, is the root of its potential biological hazard. The parent compound, 1-Fluoro-2,4-dinitrobenzene (DNFB), famously known as Sanger's reagent, reacts readily with the N-terminal amino acids of polypeptides.[2][3] This reactivity with biological nucleophiles, such as the amine and thiol groups found in proteins, is the mechanistic basis for the toxicity and sensitization properties of this class of compounds.[2][4][5] Therefore, all handling procedures must be based on the assumption that this compound possesses similar or identical hazards to DNFB.
Hazard Identification and Risk Assessment
While a comprehensive toxicological profile for this specific molecule is not widely available, the hazards can be reliably inferred from the extensive data on 1-Fluoro-2,4-dinitrobenzene (DNFB) and other dinitrophenyl derivatives.[5][6][7]
Primary Hazards:
-
Acute Toxicity: Assumed to be toxic if swallowed, inhaled, or absorbed through the skin.[8] The MSDS for the closely related DNFB states it may be fatal if absorbed through the skin or swallowed.[5]
-
Skin and Eye Damage: The compound is expected to be a severe irritant and corrosive to the skin and eyes, potentially causing burns.[5][8] Dinitrophenyl compounds are known vesicants, meaning they can cause blistering of the skin.[5]
-
Sensitization: There is a high risk of allergic reactions upon re-exposure. Both skin and respiratory sensitization have been documented for DNFB.[5][8] Symptoms can include rash, itching, swelling, and difficulty breathing.[8]
-
Organ Toxicity: Prolonged or repeated exposure may cause damage to organs, particularly the kidneys and respiratory system.[6][8]
Physicochemical Properties and Data Summary
The following table summarizes the known properties of this compound.
| Property | Value | Source |
| CAS Number | 928830-73-3 | [1][9][10] |
| Molecular Formula | C₁₁H₁₃FN₄O₄ | [1][9][11] |
| Molecular Weight | 284.25 g/mol | [1][9][10] |
| Appearance | White to yellow or amber crystalline powder | [1][9] |
| Melting Point | 114 - 118 °C | [1] |
| Purity | ≥98.0% (HPLC) | [1][9][10] |
| Synonyms | PPZ | [1][9][11] |
Safe Handling and Engineering Controls
A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is mandatory.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to contain the hazard at its source, minimizing operator exposure.
-
Chemical Fume Hood: All weighing, handling, and reactions involving this compound must be performed inside a certified chemical fume hood with a face velocity of 80-120 feet per minute. This is non-negotiable. The hood sash should be kept as low as possible during manipulations.
-
Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[12][13]
-
Designated Work Area: A specific area within the fume hood should be designated for working with this compound. This area should be clearly marked and equipped with disposable bench liners to contain spills and facilitate decontamination.
Personal Protective Equipment (PPE): A Critical Barrier
Given the high acute toxicity and potential for skin absorption, appropriate PPE is essential.[8] Standard laboratory attire is insufficient.
-
Hand Protection: Double-gloving with nitrile gloves is required. Check gloves for integrity before each use. Due to the lack of specific breakthrough time data for this compound, it is prudent to change the outer gloves frequently (e.g., every 30-60 minutes) or immediately upon any suspected contact.
-
Eye and Face Protection: ANSI Z87.1-compliant safety goggles that provide a complete seal around the eyes are mandatory.[12] A full-face shield must be worn over the goggles when there is a risk of splashes or when handling larger quantities (>1 g).
-
Body Protection: A chemical-resistant lab coat must be worn with sleeves fully extended and cuffs tucked into the inner gloves. For procedures with a higher risk of contamination, a disposable chemical-resistant apron or gown is recommended.
-
Respiratory Protection: If there is any risk of generating dust or aerosols outside of a fume hood (a practice that should be strictly avoided), a NIOSH-approved respirator with P100 (particulate) cartridges is required.[12]
The following diagram illustrates the decision-making process for selecting appropriate PPE.
Caption: PPE selection workflow for handling the target compound.
Experimental Protocols and Methodologies
The high reactivity of this compound makes it an excellent reagent for SNAr reactions. The following is a representative protocol for the derivatization of a primary amine, with safety considerations integrated at each step.
Protocol: Derivatization of a Primary Amine
Objective: To synthesize an N-substituted dinitrophenyl derivative for analytical or synthetic purposes.
Materials:
-
This compound (100 mg, 0.352 mmol)
-
Primary amine of interest (1.0 eq, 0.352 mmol)
-
Diisopropylethylamine (DIPEA) (1.5 eq, 91 mg, 0.704 mmol)
-
Anhydrous Acetonitrile (ACN) (5 mL)
Procedure:
-
Preparation (in Fume Hood): Don all required PPE (double gloves, goggles, face shield, lab coat). Place a disposable liner on the work surface of the fume hood.
-
Reagent Weighing: Tare a clean, dry 50 mL round-bottom flask on a balance inside the fume hood. Carefully add 100 mg of this compound to the flask using a powder funnel to avoid dust.
-
Dissolution: Add 5 mL of anhydrous ACN to the flask. Gently swirl to dissolve the solid. The solution will likely be yellow.
-
Addition of Base and Nucleophile: Using a calibrated micropipette or syringe, add the primary amine (0.352 mmol) to the solution, followed by the dropwise addition of DIPEA (0.704 mmol).
-
Reaction: The reaction is often rapid and exothermic. Monitor for any temperature increase. The solution will likely change color as the reaction proceeds. Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up and Quenching (CAUTION): Once the reaction is complete, carefully quench any remaining reactive species. This can be done by slowly adding a small amount of a secondary amine (e.g., diethylamine) to consume any unreacted starting material.
-
Purification: The product can be purified using standard techniques such as column chromatography or recrystallization. All purification steps must be conducted within the fume hood.
-
Decontamination: All glassware, spatulas, and surfaces that came into contact with the compound must be thoroughly decontaminated. Rinse with a solvent like acetone (collecting the rinse as hazardous waste), followed by a triple rinse with soap and water.
The following diagram illustrates the chemical transformation and its inherent risk.
Caption: The SNAr reaction highlights the compound's reactivity.
Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[5] Use a safety shower if contact is extensive. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Spill Management
-
Small Spill (< 1 g): If you are trained and equipped to do so, contain the spill. For a solid spill, gently cover with an absorbent material like vermiculite or sand to prevent it from becoming airborne. Do not dry sweep. Carefully scoop the material into a labeled hazardous waste container. Decontaminate the area with a suitable solvent (e.g., acetone) followed by soap and water.
-
Large Spill (> 1 g) or Any Spill Outside a Fume Hood: Evacuate the immediate area. Alert laboratory personnel and notify your institution's Environmental Health & Safety (EHS) department immediately. Prevent entry into the area until it has been decontaminated by trained professionals.
Storage and Disposal
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[13] Recommended storage is refrigerated (2-8 °C).[1][10] The storage location should be a designated, locked cabinet for toxic chemicals.
-
Disposal: All waste containing this compound, including contaminated PPE, spill cleanup materials, and reaction residues, must be disposed of as hazardous chemical waste.[14] Do not dispose of it down the drain.[8][14] Follow all local, state, and federal regulations for hazardous waste disposal.
Conclusion
This compound is a potent chemical reagent with significant potential hazards that mirror those of its parent analogue, DNFB. Its high reactivity, while beneficial for chemical synthesis, demands the utmost respect and caution in the laboratory. By understanding the mechanistic basis of its reactivity and adhering strictly to the engineering controls, personal protective equipment standards, and emergency procedures outlined in this guide, researchers can mitigate the risks and handle this compound safely and effectively.
References
-
Safety Data Sheet: 2,4-Dinitrophenylhydrazine. Chemos GmbH & Co.KG. [Link]
-
2,4-Dinitrophenol Standard (1X1 mL) - Safety Data Sheet. Restek. [Link]
-
Reaction of 1-fluoro-2,4-dinitrobenzene and 2,4,6-trinitrobenzenesulphonic acid with membranes of sarcoplasmic reticulum. PMC - NIH. [Link]
-
1-Fluoro-2,4-dinitrobenzene. Wikipedia. [Link]
-
Reaction scheme of 1-fluoro-2,4-dinitrobenzene with hydroxylamine. ResearchGate. [Link]
-
STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH 2,4-DINITROPHENOL AT AMHERST COLLEGE. Amherst College. [Link]
-
Toxicological Profile for Dinitrophenols. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Dinitrofluorobenzene | C6H3FN2O4 | CID 6264. PubChem. [Link]
-
Material Safety Data Sheet - 2,4-Dinitrofluorobenzene. Cole-Parmer. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 1-Fluoro-2,4-dinitrobenzene - Wikipedia [en.wikipedia.org]
- 4. Reaction of 1-fluoro-2,4-dinitrobenzene and 2,4,6-trinitrobenzenesulphonic acid with membranes of sarcoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. 2,4-Dinitrofluorobenzene - Safety Data Sheet [chemicalbook.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. fishersci.com [fishersci.com]
- 9. This compound 98.0+%, TCI America 100 mg | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 10. This compound 98.0+%, TCI America 100 mg | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 11. scbt.com [scbt.com]
- 12. chemos.de [chemos.de]
- 13. agilent.com [agilent.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Using 1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine as an analytical derivatization reagent
Application Note & Protocol
Enhanced Detection and Quantification of Primary and Secondary Amines Using 1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine (PPZ) as a Pre-Column Derivatization Reagent for HPLC-UV and LC-MS Analysis
Abstract
This document provides a comprehensive guide to the use of this compound (PPZ) as a highly effective pre-column derivatization reagent for the analysis of primary and secondary amines. Many critical analytes, such as biogenic amines and small molecule drug precursors, lack a native chromophore or fluorophore, making their detection by conventional High-Performance Liquid Chromatography (HPLC) with UV-Vis or Fluorescence detectors challenging[1]. Chemical derivatization with a reagent like PPZ addresses this limitation by covalently attaching a strongly UV-absorbing dinitrophenyl moiety to the target analyte. This process not only enhances detectability but also improves the chromatographic properties of small, polar amines by increasing their hydrophobicity and retention on reversed-phase columns. This application note details the underlying chemical principles, provides a step-by-step protocol for derivatization, and presents a validated HPLC-UV and LC-MS method for the analysis of the resulting derivatives.
Introduction: The Rationale for Derivatization
In pharmaceutical development, environmental monitoring, and clinical diagnostics, the accurate quantification of low-concentration amines is crucial. However, the physicochemical properties of many aliphatic amines present significant analytical hurdles:
-
Poor UV-Vis Absorbance: Saturated alkyl chains do not absorb light in the typical UV-Vis range (200-400 nm), rendering them invisible to standard UV detectors[2].
-
High Polarity: The polar nature of small amines leads to poor retention on common reversed-phase HPLC columns (e.g., C18), often causing them to elute in the solvent front with other matrix components.
-
Volatility: Some small amines are highly volatile, complicating sample preparation and handling.
Pre-column derivatization is a widely accepted strategy to overcome these issues[3]. By reacting the analyte with a carefully selected reagent, a new derivative molecule is formed with properties optimized for analysis. An ideal derivatization reagent, such as PPZ, imparts a high molar absorptivity tag, increases the overall molecular weight and hydrophobicity, and forms a stable product for reproducible analysis[3][4]. PPZ is structurally analogous to well-established reagents like 1-Fluoro-2,4-dinitrobenzene (DNFB), also known as Sanger's reagent, and Marfey's reagent, which are known for their efficient reaction with primary and secondary amino groups[4][5].
Chemistry and Mechanism of Derivatization
The derivatization reaction with PPZ proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The fluorine atom on the dinitrophenyl ring is an excellent leaving group, activated by the strong electron-withdrawing effects of the two nitro groups at the ortho and para positions.
Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of a primary or secondary amine attacks the electron-deficient carbon atom bonded to the fluorine on the PPZ molecule.
-
Formation of Meisenheimer Complex: A negatively charged intermediate, known as a Meisenheimer complex, is formed. The negative charge is stabilized by resonance across the aromatic ring and the nitro groups.
-
Leaving Group Departure: The stable fluoride ion is eliminated, and the aromaticity of the ring is restored, resulting in a stable, covalently linked dinitrophenyl-amine derivative.
This reaction is typically carried out under mild basic conditions to ensure the amine is in its deprotonated, nucleophilic state.
Caption: Nucleophilic aromatic substitution mechanism of PPZ with a primary amine.
Materials and Reagents
-
Derivatization Reagent: this compound (PPZ), ≥98% purity (CAS 928830-73-3)[1][6][7].
-
Solvent (Reagent): Acetonitrile (ACN) or Acetone, HPLC grade.
-
Buffer: Sodium Bicarbonate (NaHCO₃) or Sodium Borate buffer, 0.1 M, pH 9.0.
-
Quenching Solution (Optional): Hydrochloric Acid (HCl), 0.1 M.
-
Mobile Phase A: 0.1% Formic Acid in Water, HPLC grade.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile, HPLC grade.
-
Analytes: Amine standards of interest (e.g., methylamine, dimethylamine, putrescine).
-
Sample Vials: 1.5 mL amber glass vials to protect from light.
Experimental Protocols
Preparation of Reagent and Standard Solutions
-
PPZ Reagent Stock (10 mg/mL): Accurately weigh 10 mg of PPZ and dissolve in 1.0 mL of ACN. This solution should be stored at 2-8°C and protected from light.
-
Amine Standard Stock (1 mg/mL): Prepare individual stock solutions of amine analytes in a suitable solvent (e.g., water or methanol).
-
Working Standard Solutions: Prepare serial dilutions of the amine stock solutions in water or a relevant sample matrix to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
Derivatization Protocol
This protocol is adapted from established methods for analogous reagents like l-FDLA[8].
-
Aliquot Sample: In a 1.5 mL vial, add 100 µL of the amine standard solution or sample extract.
-
Add Buffer: Add 100 µL of 0.1 M Sodium Bicarbonate buffer (pH 9.0). Vortex briefly.
-
Add Reagent: Add 200 µL of the 10 mg/mL PPZ reagent solution. Ensure the amount of PPZ is in significant molar excess relative to the highest expected analyte concentration to drive the reaction to completion.
-
Incubate: Cap the vial tightly and incubate in a heating block or water bath at 60°C for 45 minutes . Protect the vials from light during incubation.
-
Cool and Quench (Optional): After incubation, allow the vials to cool to room temperature. To stop the reaction, 50 µL of 0.1 M HCl can be added to neutralize the excess base.
-
Dilute: Dilute the reaction mixture with 550 µL of Mobile Phase A (or an appropriate solvent mixture) to a final volume of 1.0 mL.
-
Filter: Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
-
Analyze: The sample is now ready for HPLC-UV or LC-MS analysis.
Caption: Step-by-step workflow for the derivatization of amines using PPZ.
Analytical Method & Performance
HPLC-UV Method
The dinitrophenyl group provides strong absorbance, typically in the range of 340-360 nm.
| Parameter | Recommended Condition |
| HPLC System | Standard HPLC with UV-Vis or Diode Array Detector (DAD) |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 15 min; hold at 90% B for 3 min; re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection | 350 nm (Verify with DAD for optimal wavelength) |
| Injection Volume | 10 µL |
LC-MS/MS Method
For higher sensitivity and selectivity, LC-MS/MS is the preferred method. The piperazine moiety is readily protonated, making positive ion electrospray ionization (ESI+) highly effective.
| Parameter | Recommended Condition |
| LC System | UHPLC system coupled to a triple quadrupole mass spectrometer |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase | Same as HPLC-UV method |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MS/MS Analysis | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Precursor Ion [M+H]⁺ → Product Ion (To be determined empirically) |
Note on MRM Development: The precursor ion will be the protonated molecular weight of the specific amine derivative. Product ions can be identified by infusing a derivatized standard. Common fragmentation pathways for dinitrophenyl derivatives often involve cleavage at the C-N bond or fragmentation of the piperazine ring.
Expected Performance Characteristics (Method Validation)
A full method validation should be performed according to ICH or FDA guidelines[2]. The following table provides expected performance targets based on similar validated methods for derivatized analytes[9].
| Parameter | Target Specification |
| Linearity (R²) | > 0.995 over the desired concentration range |
| Accuracy (% Recovery) | 85 - 115% at low concentrations; 90 - 110% at others |
| Precision (% RSD) | < 15% (Intra- and Inter-day) |
| Limit of Detection (LOD) | S/N ratio ≥ 3:1 (LC-MS: pg/mL range expected) |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10:1 (LC-MS: low ng/mL range expected) |
| Specificity | No interference from matrix components at the analyte retention time |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low/No Derivative Peak | Incorrect pH; Reagent degradation; Insufficient incubation | Verify buffer pH is ~9.0. Use fresh PPZ reagent. Optimize incubation time and temperature (e.g., 60 min at 65°C). |
| Multiple Peaks per Analyte | Incomplete reaction; Side reactions | Ensure sufficient molar excess of PPZ. Check for reactive species in the sample matrix. Use a quenching step. |
| Poor Peak Shape | Column overload; Incompatible injection solvent | Dilute the final sample. Ensure the final dilution solvent is similar in composition to the initial mobile phase. |
| High Background Signal | Excess unreacted reagent | Optimize the amount of reagent used. Introduce a sample clean-up step (e.g., SPE) post-derivatization. |
Conclusion
This compound (PPZ) is a promising derivatization reagent for the sensitive and reliable quantification of primary and secondary amines by HPLC-UV and LC-MS. Its reaction mechanism is well-understood and analogous to established reagents, providing a strong chemical foundation for method development. The protocol outlined in this document, based on proven methodologies for similar compounds, offers a robust starting point for researchers. By converting poorly detectable amines into stable, highly UV-active derivatives, PPZ enables the development of validated analytical methods essential for quality control, safety assessment, and research in the pharmaceutical and chemical industries.
References
-
Kalogi E, et al. (2023). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules. Available from: [Link]
-
Saad, B., & Tofalo, R. (2019). Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Royal Society of Chemistry. Available from: [Link]
-
Kim, H. S., et al. (2021). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). Metabolites. Available from: [Link]
-
Al-Noaimi, M., et al. (2015). Synthesis, X-Ray Crystallography, Theoretical Investigation and Optical Properties of 2-Chloro-N-(2,4-dinitrophenyl) Acetamide. ResearchGate. Available from: [Link]
-
Ahn, J., et al. (2012). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products. Korean Journal for Food Science of Animal Resources. Available from: [Link]
-
Chemsrc. (n.d.). CAS#:928830-73-3 | this compound. Retrieved from [Link]
-
Ke, Y., et al. (2017). A sensitive and accurate LC-MS/MS assay with the derivatization of 1-Amino-4-methylpiperazine applied to serum allopregnanolone, pregnenolone and androsterone in pre- and postmenopausal women. Steroids. Available from: [Link]
- Marfey, P. (1984). Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene.
- Kochhar, S., & Christen, P. (1989). Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent). Methods in Molecular Biology.
-
Ottokemi. (n.d.). Marfey's reagent, 98%. Retrieved from [Link]
-
Adam, A., & Nagy, J. (2009). Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-l-Alanine Amide (Marfey’s Reagent). Springer Nature Experiments. Available from: [Link]
-
PubChem. (n.d.). Marfey's reagent. Retrieved from [Link]
-
Peltonen, K., & Aalto, J. (1994). Trace analysis of carbonyl compounds by liquid chromatography-mass spectrometry after collection as 2,4-dinitrophenylhydrazine derivatives. Journal of Chromatography A. Available from: [Link]
- Davies, J. S., & Mohammed, A. K. (1984). The reaction of 2,4-dinitrofluorobenzene with aniline, cyclohexylamine, and 1,2-diaminocyclohexanes in aprotic solvents. A new approach to the 'dimer mechanism'. Journal of the Chemical Society, Perkin Transactions 2.
Sources
- 1. scbt.com [scbt.com]
- 2. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-I-Alanine Amide (Marfey’s Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 5. Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 6. This compound 98.0+%, TCI America 100 mg | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 7. Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) [mdpi.com]
- 8. Validation of an analytical method to determine sulfamides in kidney by HPLC-DAD and PARAFAC2 with first-order derivative chromatograms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A sensitive and accurate LC-MS/MS assay with the derivatization of 1-Amino-4-methylpiperazine applied to serum allopregnanolone, pregnenolone and androsterone in pre- and postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification Strategies for 1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine Derivatives
Welcome to the technical support center for the purification of 1-(5-fluoro-2,4-dinitrophenyl)-4-methylpiperazine (FDPMP) derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important class of compounds. The unique structural features of FDPMP, namely the basic piperazine moiety and the electron-deficient dinitrophenyl ring, necessitate specific considerations in purification strategies.[1] This guide will address these nuances in a practical, question-and-answer format.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing not just solutions but the underlying scientific rationale.
Question 1: My crude FDPMP derivative appears as a stubborn oil that won't crystallize. How can I purify it?
This is a common challenge with piperazine derivatives. Several strategies can be employed:
-
Salt Formation: The basic nature of the piperazine ring allows for the formation of crystalline salts.[2] Treatment with an appropriate acid can induce crystallization.
-
Expert Insight: Hydrochloric acid or acetic acid are excellent starting points. A patent for purifying a related piperazine derivative highlights the effectiveness of forming a diacetate salt to facilitate crystallization.[3]
-
Protocol:
-
Dissolve the crude oil in a minimal amount of a suitable solvent (e.g., acetone, isopropanol).
-
Slowly add a stoichiometric amount of the chosen acid (e.g., glacial acetic acid) while stirring.
-
If no precipitate forms, cool the solution in an ice bath or even to lower temperatures.
-
Collect the resulting crystalline salt by filtration, wash with a cold solvent, and dry under vacuum.
-
The purified free base can be regenerated by dissolving the salt in water and neutralizing it with a base like sodium bicarbonate, followed by extraction with an organic solvent.[2]
-
-
-
Solvent Trituration/Washing: This technique is useful for removing impurities that have different solubility profiles from your product.
-
Expert Insight: If your oily product is highly non-polar, consider dissolving it in a polar solvent like acetonitrile and washing it with a non-polar solvent like hexane. This can effectively remove greasy, non-polar impurities.
-
Question 2: I'm observing significant tailing of my FDPMP derivative during silica gel column chromatography, leading to poor separation. What's causing this and how can I fix it?
Tailing is a classic issue when purifying basic compounds like piperazine derivatives on standard silica gel.[2] The basic nitrogen atoms on the piperazine ring interact strongly with the acidic silanol groups on the silica surface, causing the compound to move unevenly down the column.
Here are effective solutions:
-
Mobile Phase Modification: The most common and effective solution is to add a basic modifier to your eluent.
-
Triethylamine (TEA): Adding 0.1-1% (v/v) of TEA to your mobile phase is a standard practice. The TEA will compete with your basic compound for the active sites on the silica gel, resulting in a more symmetrical peak shape.[2]
-
Ammonia: For very basic compounds, a solution of ammonia in methanol (e.g., 1-2% of a 7N solution) can be more effective.[2]
-
-
Use of Deactivated or Basic Stationary Phases:
-
Neutral Alumina: For strongly basic compounds, switching to a neutral alumina stationary phase can significantly improve peak shape and separation.[4]
-
Deactivated Silica Gel: Using commercially available deactivated silica gel or pre-treating your column with the mobile phase containing the basic modifier can also mitigate tailing.
-
Question 3: My final FDPMP product has a persistent yellow or amber color, even after column chromatography. How can I decolorize it?
The starting material, this compound, is itself a white to amber powder.[5][6] However, synthesis byproducts can often be highly colored.
-
Activated Charcoal Treatment: If the colored impurities are non-polar, they can often be removed by treatment with activated charcoal.
-
Protocol:
-
Dissolve your purified compound in a suitable solvent.
-
Add a small amount of activated charcoal (typically 1-5% by weight).
-
Stir the mixture for 15-30 minutes at room temperature.
-
Filter the mixture through a pad of celite to remove the charcoal.
-
Evaporate the solvent to recover the decolorized product.
-
-
Caution: Activated charcoal can sometimes adsorb the product as well, so it's advisable to start with a small amount and monitor the yield.
-
-
Recrystallization: This is often the most effective method for removing colored impurities and achieving high purity.
-
Expert Insight: A study on monosubstituted piperazines suggests recrystallization from isopropyl alcohol can be effective.[7] Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexanes) to find the optimal conditions for your specific derivative.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for FDPMP derivatives?
The most common and effective techniques are:
-
Column Chromatography: This is a versatile method for separating complex mixtures.[8][9]
-
Recrystallization: Ideal for achieving high purity, especially if the crude product is already relatively clean.
-
Salt Formation and Recrystallization: A powerful technique for purifying basic compounds that are difficult to crystallize in their free base form.[2][3]
Q2: How do I choose the right solvent system for column chromatography?
The best approach is to perform thin-layer chromatography (TLC) first to screen different solvent systems. Aim for a solvent system that gives your product an Rf value between 0.2 and 0.4 and provides good separation from impurities. A common starting point for piperazine derivatives is a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol.
Q3: Can I use reverse-phase HPLC for the purification of FDPMP derivatives?
Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) can be a very effective purification method, especially for small-scale purifications or for achieving very high purity.[10] However, piperazine itself does not retain well on a standard C18 column and may require a normal phase system for good separation.[11] For FDPMP derivatives, the dinitrophenyl group will provide more retention on a C18 column. A mobile phase of water/acetonitrile or water/methanol with a modifier like formic acid or trifluoroacetic acid is a good starting point.
Q4: What are the typical physical properties of this compound?
This compound is typically a white to amber crystalline powder with a melting point of approximately 114-118°C.[5][6] Its molecular weight is 284.25 g/mol .[6]
Experimental Protocols
Protocol 1: Flash Column Chromatography with a Basic Modifier
-
Slurry Preparation: Dissolve your crude FDPMP derivative in a minimal amount of the mobile phase or dichloromethane. Add a small amount of silica gel and evaporate the solvent to create a dry powder. This dry-loading method often leads to better separation.
-
Column Packing: Pack a glass column with silica gel using your chosen mobile phase (e.g., hexanes/ethyl acetate).
-
Loading: Carefully add the dry-loaded sample to the top of the column.
-
Elution: Begin eluting the column with the mobile phase containing 0.5% (v/v) triethylamine.
-
Fraction Collection: Collect fractions and monitor the separation by TLC.
-
Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of your crude product in a minimal amount of a hot solvent (e.g., isopropanol, ethanol).
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Crystal Formation: If crystals form, this is a good solvent for recrystallization.
-
Scaling Up: Dissolve the bulk of your crude product in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualization of Purification Workflow
Caption: Decision tree for selecting a primary purification strategy.
Caption: Troubleshooting tailing in column chromatography.
References
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]
-
Park, J. A., et al. (2015). Development of a High-Performance Liquid Chromatography With Fluorescence Detection Method for Quantification of Piperazine in Animal Products by Using Precolumn Derivatization. PubMed. Retrieved from [Link]
-
Park, J. A., et al. (2015). Development of a high-performance liquid chromatography with fluorescence detection method for quantification of piperazine in animal products by using precolumn derivatization. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine.
-
ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]
-
A Review on Analytical Methods for Piperazine Determination. (2020). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Kralj, A., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). US2919275A - Purification of piperazine.
-
ResearchGate. (2018). N-(5-Fluoro-2,4-dinitrophenyl)-N-phenyl-4-(trifluoromethyl)benzene-1,2-diamine. Retrieved from [Link]
-
Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate. (2014). Acta Crystallographica Section E. Retrieved from [Link]
-
Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™. Retrieved from [Link]
-
Stratech. (n.d.). This compound, 1 gram. Retrieved from [Link]
- Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 4. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]
- 5. This compound | 928830-73-3 | TCI EUROPE N.V. [tcichemicals.com]
- 6. This compound 98.0+%, TCI America 100 mg | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 9. orgsyn.org [orgsyn.org]
- 10. Development of a high-performance liquid chromatography with fluorescence detection method for quantification of piperazine in animal products by using precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Degradation and stability issues of 1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine in solution
Welcome to the Technical Support Center for 1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine (CAS 928830-73-3). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability and degradation issues encountered when working with this compound in solution. As a specialized chemical reagent, understanding its stability profile is critical for obtaining reliable and reproducible experimental results.[1][2][3]
I. Introduction to the Stability of this compound
This compound is a valuable building block in medicinal chemistry and pharmaceutical research, often utilized in the synthesis of biologically active molecules.[1][2] Its structure, featuring a piperazine ring attached to a fluorinated dinitrophenyl moiety, confers specific reactivity that is advantageous for synthesis but also presents challenges regarding its stability in solution.[1][2] The electron-withdrawing nature of the two nitro groups makes the aromatic ring susceptible to nucleophilic aromatic substitution, which is a primary degradation pathway.
This guide provides a comprehensive overview of the potential degradation pathways, troubleshooting strategies for common experimental issues, and detailed protocols for assessing the stability of this compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Inconsistent Assay Results or Loss of Compound Potency Over Time
-
Question: My experimental results are not reproducible, and I suspect the compound is degrading in my assay buffer. What should I do?
-
Answer: Inconsistent results are a strong indicator of compound instability. The piperazine and dinitrophenyl moieties can be susceptible to degradation under various conditions. Here’s a systematic approach to troubleshoot this issue:
-
Potential Cause 1: pH-Dependent Hydrolysis. The stability of piperazine derivatives can be highly dependent on the pH of the solution.[4] The dinitrophenyl ring is prone to nucleophilic attack, and this reactivity can be influenced by pH.
-
Solution:
-
pH Profiling: Determine the optimal pH for your compound's stability. Prepare your solutions in a range of buffers (e.g., pH 3, 5, 7, 9) and monitor the compound's concentration over time using a stability-indicating HPLC method.
-
Use Freshly Prepared Solutions: Whenever possible, prepare solutions of this compound immediately before use.
-
Proper Storage of Stock Solutions: If stock solutions must be stored, keep them at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[4]
-
-
-
Potential Cause 2: Photodegradation. Dinitrophenyl compounds can be sensitive to light, especially UV radiation, leading to the formation of colored degradants.[4]
-
Solution:
-
Protect from Light: Store both solid compound and solutions in amber vials or wrap containers with aluminum foil.
-
Conduct Experiments Under Subdued Lighting: Minimize exposure to ambient light during experimental procedures.
-
-
-
Potential Cause 3: Oxidative Degradation. The piperazine ring can be susceptible to oxidation.
-
Solution:
-
Use High-Purity Solvents: Ensure your solvents are free of peroxides.
-
Consider Inert Atmosphere: For long-term storage of sensitive solutions, consider degassing the solvent and storing under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Issue 2: Appearance of Unexpected Peaks in Chromatograms
-
Question: I am analyzing my sample by HPLC and see new, unexpected peaks that were not present in the initial analysis. What are these, and how can I identify them?
-
Answer: The appearance of new peaks strongly suggests the formation of degradation products. Identifying these degradants is crucial for understanding the stability of your compound.
-
Identification Strategy:
-
Forced Degradation Studies: Intentionally degrade the compound under controlled stress conditions (acidic, basic, oxidative, photolytic, and thermal) to generate the potential degradation products.[5] This will help in confirming if the unexpected peaks in your experimental samples correspond to these degradants.
-
LC-MS/MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS/MS) to determine the mass of the parent compound and the unexpected peaks. The mass difference and fragmentation patterns can help in elucidating the structures of the degradation products.
-
-
Issue 3: Color Change in Solution
-
Question: My solution of this compound has turned yellow or amber over time. Is this a sign of degradation?
-
Answer: Yes, a color change is a common visual indicator of degradation, particularly for nitroaromatic compounds.[4]
-
Likely Cause: The formation of degradation products, often resulting from hydrolysis or photodegradation, can lead to colored species. For instance, nucleophilic substitution of the fluorine or a nitro group can result in colored byproducts.
-
Action: Do not use discolored solutions for your experiments. Prepare a fresh solution and take precautions to prevent degradation, such as protecting it from light and using appropriate buffers.
-
III. Frequently Asked Questions (FAQs)
-
Q1: What is the primary degradation pathway for this compound in aqueous solution?
-
A1: The most probable primary degradation pathway is nucleophilic aromatic substitution (SNA_r_). The fluorine atom and the nitro groups on the dinitrophenyl ring are electron-withdrawing, making the ring susceptible to attack by nucleophiles, including water or hydroxide ions in aqueous solutions. This can lead to the replacement of the fluorine atom with a hydroxyl group, forming a phenol derivative.
-
-
Q2: How does pH affect the stability of this compound?
-
A2: The stability of piperazine-containing compounds is often pH-dependent.[4] In acidic conditions, the piperazine nitrogens can be protonated, which might alter the electronic properties of the molecule and its susceptibility to degradation. In basic conditions, the increased concentration of hydroxide ions can accelerate nucleophilic attack on the electron-deficient aromatic ring.
-
-
Q3: What are the recommended storage conditions for the solid compound and its solutions?
-
A3:
-
Solid Compound: Store at 2-8°C, protected from light and moisture.[2]
-
Solutions: For short-term storage, refrigerate at 2-8°C, protected from light. For long-term storage, freeze at -20°C or -80°C in single-use aliquots.[4] Always use freshly prepared solutions when possible for critical experiments.
-
-
-
Q4: What analytical techniques are best for monitoring the stability of this compound?
-
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique. The method should be able to separate the parent compound from all potential degradation products. LC-MS/MS is also highly valuable for the identification of unknown degradants.
-
IV. Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the degradation pathways of this compound.[5]
Objective: To generate degradation products under various stress conditions.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 1M and 0.1M
-
Sodium hydroxide (NaOH), 1M and 0.1M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
HPLC system with UV or DAD detector
-
LC-MS/MS system (for identification)
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1M HCl.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at different time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1M NaOH.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at different time points, neutralize with an equivalent amount of 0.1M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Withdraw samples at different time points and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid compound in an oven at 80°C for 48 hours.
-
Also, expose the stock solution to 80°C for 24 hours.
-
Analyze the samples by HPLC.
-
-
Photolytic Degradation:
-
Expose the stock solution and the solid compound to light in a photostability chamber (ICH Q1B guidelines).
-
Analyze the samples by HPLC.
-
-
-
Analysis:
-
Analyze all stressed samples by a validated stability-indicating HPLC method.
-
Characterize the major degradation products using LC-MS/MS.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Suggested Starting Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) %B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent peak.
V. Visualizations
Predicted Degradation Pathway
Caption: Predicted degradation pathways for this compound.
Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
VI. Quantitative Data Summary
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Approx.) | Number of Degradants |
| Acid Hydrolysis | 0.1M HCl | 24 hours | 60°C | To be determined | To be determined |
| Base Hydrolysis | 0.1M NaOH | 24 hours | 60°C | To be determined | To be determined |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | To be determined | To be determined |
| Thermal | Solid State | 48 hours | 80°C | To be determined | To be determined |
| Photolysis | ICH Q1B | - | - | To be determined | To be determined |
VII. References
-
Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. National Institutes of Health. [Link]
-
Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS. Royal Society of Chemistry. [Link]
-
Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method for the Simultaneous Estimation. IJPPR. [Link]
-
This compound. Chemsrc. [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. American Pharmaceutical Review. [Link]
-
Stability Indicating Forced Degradation Studies. Research & Reviews in Pharmacy and Pharmaceutical Sciences. [Link]
-
The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. National Institutes of Health. [Link]
-
Degradation of amine-based solvents in CO2 capture process by chemical absorption. CORE. [Link]
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]
-
This compound 98.0+%, TCI America™. Fisher Scientific. [Link]
-
Thermal decomposition and kinetics studies on 1,4-dinitropiperazine (DNP). National Institutes of Health. [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]
-
A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
Sources
- 1. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound 98.0+%, TCI America 100 mg | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 5. ajrconline.org [ajrconline.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of 1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine as a Key Pharmaceutical Intermediate
Executive Summary
In the landscape of modern drug development, the meticulous validation of starting materials and intermediates is not merely a regulatory formality but a cornerstone of ensuring the safety, efficacy, and quality of the final Active Pharmaceutical Ingredient (API). This guide provides an in-depth technical comparison and validation framework for 1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine (FDNMP), a critical intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] We present a series of robust analytical protocols, comparative data, and field-proven insights designed for researchers, scientists, and drug development professionals. By adhering to the principles of scientific integrity and leveraging established international guidelines, this document serves as a practical resource for the comprehensive evaluation of FDNMP against potential alternatives, ensuring a scientifically sound and risk-based approach to pharmaceutical manufacturing.
Introduction: The Strategic Importance of FDNMP
This compound (CAS No. 928830-73-3) is a specialized chemical compound increasingly recognized for its utility as a versatile building block in medicinal chemistry.[1] Its structure, which combines a piperazine ring with an activated fluorodinitrophenyl moiety, offers a reactive handle for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is pivotal for constructing complex molecular architectures.
The piperazine heterocycle is a "privileged scaffold" in drug discovery, appearing in a multitude of approved drugs for its ability to impart favorable pharmacokinetic properties such as enhanced solubility, metabolic stability, and efficient receptor binding.[2][3][4] The strategic incorporation of FDNMP into a synthetic route can significantly influence the physicochemical properties and biological activity of the final drug candidate.[1][2] Consequently, the rigorous validation of its identity, purity, and stability is paramount. This guide will adhere to the principles outlined in the International Council on Harmonisation (ICH) guidelines, specifically ICH Q2(R2) for the validation of analytical procedures, to establish a framework for this critical assessment.[5][6][7]
Comparative Landscape: FDNMP vs. Alternative Intermediates
While FDNMP is a potent intermediate, drug developers must consider alternative synthetic strategies. A common alternative involves the use of less activated aryl halides or the construction of the piperazine ring at a different stage of the synthesis. For the purpose of this guide, we will compare FDNMP with a hypothetical, yet plausible, alternative: 2-(4-methylpiperazin-1-yl)aniline , which would require a subsequent diazotization and Sandmeyer reaction to install the necessary functional groups.
The primary advantage of FDNMP lies in the highly activated nature of the fluorodinitrophenyl ring, which allows the SNAr coupling reaction to proceed under milder conditions with high yields. This often translates to a more efficient and cost-effective manufacturing process. The alternative route, while utilizing a potentially cheaper starting material, involves more hazardous reagents (e.g., nitrating acids, diazonium salts) and may result in lower overall yields and a more complex impurity profile.
Analytical Validation Protocols
The objective of validating the analytical procedures for FDNMP is to demonstrate that they are fit for their intended purpose, which includes identity confirmation, purity assessment (assay), and the quantification of specific impurities.[5]
Workflow for FDNMP Validation
The following diagram illustrates a comprehensive workflow for the validation of an incoming batch of FDNMP.
Caption: Workflow for the analytical validation of FDNMP.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Causality: HPLC with UV detection is the gold standard for assessing the purity of aromatic compounds like FDNMP. The dinitrophenyl chromophore provides strong UV absorbance, allowing for sensitive detection and quantification.[8] A gradient elution method is chosen to ensure the separation of the main component from both more and less polar impurities that may be present from the synthesis.
Protocol:
-
System: Agilent 1290 Infinity II LC or equivalent UHPLC/HPLC system with a diode array detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-22 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~10 mg of FDNMP and dissolve in 100 mL of acetonitrile to make a 0.1 mg/mL solution.
System Suitability: Before sample analysis, perform five replicate injections of the standard solution. The relative standard deviation (%RSD) for the peak area and retention time should be ≤ 2.0%.
NMR Spectroscopy for Structural Confirmation
Causality: Nuclear Magnetic Resonance (NMR) provides unambiguous structural confirmation. ¹H NMR will confirm the presence and connectivity of the protons on the piperazine and phenyl rings, while ¹⁹F NMR is a highly specific test to confirm the presence of the single fluorine atom.
Protocol:
-
System: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Sample Preparation: Dissolve approximately 10 mg of FDNMP in 0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR: Acquire data with a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹⁹F NMR: Acquire data with a 45-degree pulse angle, a 2-second relaxation delay, and 64 scans, using a fluorine-free probe.
-
Data Analysis: The chemical shifts, coupling constants, and integration values must be consistent with the known structure of FDNMP.
Mass Spectrometry (MS) for Molecular Weight Verification
Causality: MS provides definitive confirmation of the molecular weight of the intermediate, serving as a final check on its identity.
Protocol:
-
System: Waters Xevo G2-XS QTof or equivalent high-resolution mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Sample Infusion: Infuse the sample solution (from HPLC analysis) at a flow rate of 10 µL/min.
-
Data Acquisition: Scan from m/z 100 to 500.
-
Expected Result: A prominent ion corresponding to [M+H]⁺ at m/z 285.0990 for the molecular formula C₁₁H₁₄FN₄O₄⁺. The measured mass should be within 5 ppm of the theoretical mass.
Comparative Data Analysis
To provide a clear comparison, the following table summarizes typical validation data for FDNMP against our hypothetical alternative, 2-(4-methylpiperazin-1-yl)aniline, after it has been carried through the necessary synthetic steps to create a comparable intermediate.
| Parameter | This compound (FDNMP) | Alternative Intermediate (Post-Functionalization) | Justification / Field Insight |
| Purity (HPLC Area %) | ≥ 99.5% | Typically 95-98% | The SNAr reaction for FDNMP is generally cleaner, leading to a higher purity product with fewer side reactions. |
| Overall Yield | ~90-95% | ~60-70% (multi-step) | The single, high-yielding step for FDNMP is more efficient than the multi-step, lower-yielding alternative route. |
| Key Impurities | Unreacted starting materials (e.g., 1,5-difluoro-2,4-dinitrobenzene) | Diazonium decomposition byproducts, regioisomers | Impurities from the FDNMP route are often easier to remove via crystallization. The alternative route can produce complex and difficult-to-separate isomeric impurities. |
| Stability (at 2-8 °C) | Stable for > 2 years | May show degradation after 6-12 months | The electron-withdrawing nitro groups stabilize the FDNMP molecule. The alternative may be more susceptible to oxidation. |
| Process Safety | Moderate; requires handling of aprotic solvents. | High risk; involves handling of strong acids, nitrating agents, and potentially explosive diazonium intermediates. | The FDNMP route presents a significantly more favorable process safety profile. |
Synthesis Pathway Visualization
The following diagram illustrates the role of FDNMP as a key intermediate in the synthesis of a hypothetical API.
Caption: Synthesis of a hypothetical API via FDNMP intermediate.
Conclusion and Expert Recommendations
The validation data and comparative analysis strongly support the use of this compound as a robust and efficient intermediate in pharmaceutical synthesis. Its high purity, the high yield of its formation, and the superior safety profile of its synthetic route make it a preferable choice over multi-step alternatives that proceed through less stable or more hazardous intermediates.
For drug development professionals, the key takeaway is that investing in a high-quality, well-characterized intermediate like FDNMP can de-risk downstream process development and manufacturing. The implementation of the rigorous analytical validation protocols described herein is essential to ensure batch-to-batch consistency and to build a comprehensive data package for regulatory submissions, ultimately accelerating the path to clinical development and commercialization.
References
-
Piperazine Derivatives Market: Chemistry at the Crossroads of Medicine, Materials, and Industrial Synthesis. 24ChemicalResearch.[Link]
-
Piperazine & Derivatives - Adani Pharmachem Private Limited. Adani Pharmachem.[Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.[Link]
-
Validation of Analytical Procedures Q2(R2). International Council on Harmonisation (ICH).[Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.[Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA).[Link]
-
Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency (EPA).[Link]
-
Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Agilent Technologies.[Link]
-
ICH Guidelines for Pharmaceuticals | Complete Overview with Examples. Pharmaguideline.[Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Piperazine Derivatives Market: Chemistry at the Crossroads of Medicine, Materials, and Industrial Synthesis [24chemicalresearch.com]
- 3. adanipharma.net [adanipharma.net]
- 4. researchgate.net [researchgate.net]
- 5. database.ich.org [database.ich.org]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. epa.gov [epa.gov]
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Dinitrophenyl Activating Groups in Bioconjugation and Drug Development
For decades, the dinitrophenyl (DNP) moiety has been a cornerstone in the chemical biologist's toolkit, enabling the labeling and characterization of proteins and peptides. The choice of the activating group on the dinitrophenyl scaffold, however, can profoundly influence the efficiency and outcome of these modifications. This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated dinitrophenyl activating groups, with a focus on 1-fluoro-2,4-dinitrobenzene (DNFB), famously known as Sanger's Reagent, and its chloro-analogue, 1-chloro-2,4-dinitrobenzene (DNCB). We will delve into the mechanistic underpinnings of their reactivity, provide supporting experimental data, and present detailed protocols for their application, offering researchers, scientists, and drug development professionals a comprehensive resource for making informed decisions in their experimental design.
The Decisive Role of the Halogen in Nucleophilic Aromatic Substitution
The utility of both DNFB and DNCB as labeling agents hinges on the nucleophilic aromatic substitution (SNAr) reaction. In this mechanism, a nucleophile, such as the N-terminal α-amino group of a peptide or the ε-amino group of a lysine residue, attacks the electron-deficient phenyl ring, leading to the displacement of the halide leaving group. The presence of two strongly electron-withdrawing nitro groups at the ortho and para positions is crucial for activating the ring towards nucleophilic attack.
The key to the enhanced reactivity of the fluorinated analogue lies in the unique properties of the fluorine atom. Despite the carbon-fluorine bond being the strongest single bond in organic chemistry, the rate-determining step in this SNAr reaction is the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex.[1][2] The high electronegativity of fluorine powerfully withdraws electron density from the carbon atom to which it is attached, making this position significantly more electrophilic and thus more susceptible to nucleophilic attack.[1][2]
While chlorine is also an electron-withdrawing group, its effect is less pronounced than that of fluorine. Consequently, the energy barrier for the formation of the Meisenheimer complex is lower for DNFB than for DNCB, leading to a faster reaction rate.
Caption: Comparative reaction pathways for DNFB and DNCB.
Quantitative Comparison of Reactivity
The superior reactivity of DNFB over DNCB is not merely a theoretical concept but is well-supported by experimental evidence. While precise rate constants can vary depending on the specific nucleophile, solvent, and temperature, studies have consistently shown that DNFB reacts significantly faster than DNCB with amines. For instance, in reactions with piperidine in various aprotic solvents, the rate constants for DNFB are consistently higher than for DNCB.[3] This trend holds true for the amino groups of amino acids and peptides.
| Activating Group | Leaving Group | Relative Reactivity with Amines | Key Advantages | Key Disadvantages |
| Fluorinated | -F | High | Faster reaction rates, milder reaction conditions | More susceptible to hydrolysis, higher cost |
| Non-Fluorinated | -Cl | Lower | More stable to hydrolysis, lower cost | Slower reaction rates, may require harsher conditions |
The practical implication of this reactivity difference is that labeling reactions with DNFB can often be carried out under milder conditions (e.g., lower temperature, shorter reaction times) and with lower concentrations of the reagent, which can be advantageous for sensitive biological molecules. Conversely, reactions with DNCB may require more forcing conditions to achieve comparable levels of modification.
Experimental Protocols
N-Terminal Peptide Labeling with 1-Fluoro-2,4-dinitrobenzene (Sanger's Reagent)
This protocol is adapted from the classical Sanger method for N-terminal amino acid identification.
Materials:
-
Peptide or protein of interest
-
1-Fluoro-2,4-dinitrobenzene (DNFB)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Diethyl ether
-
6 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the Peptide: Dissolve the peptide sample in an appropriate buffer, such as 0.1 M sodium bicarbonate, to a final concentration of 1-5 mg/mL. The pH should be mildly alkaline (pH 8-9) to ensure the N-terminal amino group is deprotonated and nucleophilic.
-
Prepare DNFB Solution: Prepare a 5% (v/v) solution of DNFB in ethanol.
-
Labeling Reaction: Add the DNFB solution to the peptide solution in a 2:1 molar excess. Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring. The reaction vessel should be protected from light.
-
Extraction of Unreacted DNFB: After the reaction is complete, extract the unreacted DNFB with diethyl ether. Repeat the extraction 2-3 times.
-
Acid Hydrolysis: To the aqueous layer containing the DNP-peptide, add an equal volume of 6 M HCl. Hydrolyze the peptide by heating at 110°C for 12-24 hours in a sealed, evacuated tube.
-
Analysis: The resulting DNP-amino acid can be identified by chromatography (e.g., HPLC or TLC) by comparing its retention time to that of known DNP-amino acid standards.
Caption: Experimental workflow for N-terminal labeling with DNFB.
Protein Modification with 1-Chloro-2,4-dinitrobenzene (DNCB)
Due to its lower reactivity, DNCB is less commonly used for N-terminal sequencing but can be employed for more general protein modification, often to study protein function or to introduce a hapten for immunological studies.
Materials:
-
Protein of interest
-
1-Chloro-2,4-dinitrobenzene (DNCB)
-
Dimethylformamide (DMF) or other suitable organic solvent
-
Phosphate-buffered saline (PBS), pH 8.0
Procedure:
-
Prepare Protein Solution: Dissolve the protein in PBS, pH 8.0, to a concentration of 1-10 mg/mL.
-
Prepare DNCB Solution: Prepare a stock solution of DNCB in DMF (e.g., 100 mM).
-
Modification Reaction: While gently stirring the protein solution, add a 10- to 50-fold molar excess of the DNCB stock solution. The final concentration of DMF should be kept below 10% (v/v) to minimize protein denaturation.
-
Incubation: Incubate the reaction mixture at 37°C for 4-8 hours or at room temperature overnight. The optimal time and temperature should be determined empirically for the specific protein.
-
Removal of Unreacted DNCB: Remove unreacted DNCB by dialysis against PBS or by using a desalting column.
-
Characterization: The extent of modification can be determined spectrophotometrically by measuring the absorbance of the DNP group at around 360 nm or by mass spectrometry.
Considerations in Drug Development and Beyond
The choice between a fluorinated and non-fluorinated dinitrophenyl activating group extends beyond simple bioconjugation and has significant implications in drug development.
Reactivity and Selectivity: The high reactivity of DNFB allows for efficient labeling at low concentrations, which can be crucial when working with precious or low-abundance proteins. However, this high reactivity can also lead to a lack of selectivity, with modification of other nucleophilic residues such as cysteine and histidine.[4][5] DNCB, being less reactive, may offer better selectivity for more nucleophilic sites under carefully controlled conditions.
Stability of the DNP-Adduct: Once formed, the dinitrophenyl-protein bond is generally stable. However, the immunogenicity of the DNP group itself is a critical consideration. Dinitrophenylated proteins are potent immunogens, capable of eliciting strong antibody responses.[4] This property is exploited in immunology research to study hapten-carrier systems and allergic contact dermatitis.[4][6] In the context of therapeutic peptides or proteins, the introduction of a DNP group could lead to an undesirable immune response, potentially affecting the drug's efficacy and safety.[7] There is some evidence to suggest that the DNP group can be transferred from its initial carrier to other proteins in vivo, a phenomenon known as "transconjugation," which could further potentiate an immune response.[4]
Physicochemical Properties of the Modified Product: The introduction of a DNP group will alter the physicochemical properties of a peptide or protein, increasing its hydrophobicity. This can affect its solubility, aggregation propensity, and interaction with biological membranes. While this modification can be beneficial in some applications, such as enhancing cell permeability, it can also lead to undesirable effects in others.[8]
Side Reactions and Limitations
A primary side reaction for both DNFB and DNCB is hydrolysis, where the reagent reacts with water instead of the intended nucleophile. Due to its higher reactivity, DNFB is more susceptible to hydrolysis, which can reduce the efficiency of the labeling reaction, particularly in aqueous buffers.[9]
Another limitation of the Sanger method, which applies to both reagents when used for sequencing, is that the protein is completely hydrolyzed, preventing further sequencing of the same peptide chain.[10] This is in contrast to the Edman degradation method, which allows for the sequential removal and identification of N-terminal amino acids.
Conclusion
The choice between a fluorinated and a non-fluorinated dinitrophenyl activating group is a nuanced one that depends on the specific application. For applications requiring high reactivity and mild reaction conditions, such as the classic Sanger N-terminal sequencing, the fluorinated 1-fluoro-2,4-dinitrobenzene (DNFB) is the superior choice. Its enhanced electrophilicity, a direct consequence of the fluorine atom's high electronegativity, ensures efficient labeling.
However, for applications where stability to hydrolysis is a greater concern, or where a more controlled and selective modification is desired, the non-fluorinated 1-chloro-2,4-dinitrobenzene (DNCB) may be a more suitable option, albeit requiring more forcing reaction conditions.
In the realm of drug development, the introduction of a dinitrophenyl group, regardless of the activating halogen, must be carefully considered due to its inherent immunogenicity. While this property is advantageous for immunological studies, it can be a significant liability for therapeutic proteins and peptides.
Ultimately, a thorough understanding of the underlying reaction mechanisms and the specific experimental goals will enable researchers to select the most appropriate dinitrophenyl activating group for their needs, leading to more robust and reliable results.
References
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The immunogenicity of dinitrophenyl amino acids. PubMed. Available at: [Link]
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Comparison of DNFB and K2Cr2O7 'Flare-Up' Reactions in the Guinea Pig. Sci-Hub. Available at: [Link]
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(PDF) Properties of 2,4-dinitrophenyl derivatives of amino acids as analytical forms for high-performance liquid chromatography. ResearchGate. Available at: [Link]
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The α-Effect in SNAr Reaction of 1-Fluoro-2,4-dinitrobenzene with Hydrazine: Ground-State Destabilization versus Transition-State Stabilization. Semantic Scholar. Available at: [Link]
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The best protocol for FITC labeling of proteins. ResearchGate. Available at: [Link]
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Correlating the structure and reactivity of a contact allergen, DNCB, and its analogs to sensitization potential. NIH. Available at: [Link]
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Sanger Protein Sequencing: A Foundational Pillar in Molecular Biology. Creative Biolabs. Available at: [Link]
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Review Using 2,4-dinitrophenylhydrazine in spectrophotometric determination. Iraqi Academic Scientific Journals. Available at: [Link]
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Contact hypersensitivity reactions to dinitrofluorobenzene mediated by monoclonal IgE anti-DNP antibodies. PubMed. Available at: [Link]
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Fluorescent labeling and modification of proteins. PMC - NIH. Available at: [Link]
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UNIT 11.10 N-Terminal Sequence Analysis of Proteins and Peptides. PMC - NIH. Available at: [Link]
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Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy. PMC - NIH. Available at: [Link]
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Microscopy: Labeling Proteins with Fluorescent Probes (Timothy Mitchison). YouTube. Available at: [Link]
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Selective activation of TRPA1 ion channels by nitrobenzene skin sensitizers DNFB and DNCB. PMC - PubMed Central. Available at: [Link]
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ChemInform Abstract: 2,4-Dinitrophenol: A Novel Activating Reagent in Nucleotide Synthesis via the Phosphoramidite Route. Design of New Effective Phosphitylating Reagents. ResearchGate. Available at: [Link]
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The Therapeutic Potential of Naturally Occurring Peptides in Counteracting SH-SY5Y Cells Injury. MDPI. Available at: [Link]
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N-Terminal Sequencing: 8 Common Mistakes You Must Avoid. MtoZ Biolabs. Available at: [Link]
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Impact of Melatonin on Sepsis-Associated Acute Kidney Injury in Rat Model of Lipopolysaccharide Endotoxemia. MDPI. Available at: [Link]
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Chemical Behavior and Bioactive Properties of Spinorphin Conjugated to 5,5′-Dimethyl. MDPI. Available at: [Link]
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Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
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Understanding DNP and Its Applications in Research: The Role of Monoclonal Antibodies. SynAbs. Available at: [Link]
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Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile. PubMed. Available at: [Link]
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[Comparative study of drug efficacy and drug additives between generic drugs and original drugs]. PubMed. Available at: [Link]
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DNP35-BTN-10 DNP-BSA protein Biotin Conjugate. Alpha Diagnostic International. Available at: [Link]
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SERVA Webinar: Protein Labelling and Staining using Fluorescent Dyes (English). YouTube. Available at: [Link]
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Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. ResearchGate. Available at: [Link]
-
Factors Influencing Immunogenicity in Pegylated Therapeutics (Chapter 4). YouTube. Available at: [Link]
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The dinitrophenyl group as a selective label in high-performance liquid chromatography of peptides. PubMed. Available at: [Link]
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Predicting and Taming Immunogenicity: Complex Biologic Considerations. YouTube. Available at: [Link]
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A Senior Application Scientist's Guide to Phenylpiperazine (PPZ) Derivatives: Bridging the Chasm Between In Vitro Promise and In Vivo Reality
Guide Overview: The phenylpiperazine (PPZ) scaffold is a cornerstone in medicinal chemistry, particularly for developing therapeutics targeting the central nervous system (CNS).[1] Its derivatives form the basis of numerous antipsychotic, antidepressant, and anxiolytic drugs.[2][3] However, the journey from a potent compound in a test tube to an effective therapeutic in a living system is fraught with challenges. This guide provides an in-depth comparison of in vitro and in vivo efficacy assessments for PPZ-derived drug candidates. We will explore the causality behind experimental choices, detail self-validating protocols, and dissect the critical factors that determine whether a promising in vitro "hit" successfully translates into an in vivo "lead."
Part A: The In Vitro Crucible - Establishing Foundational Activity
The primary goal of in vitro testing is to efficiently screen and characterize compounds in a controlled, non-living system. This stage is about establishing target engagement, potency, selectivity, and a preliminary safety profile. For PPZ derivatives, which often target G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors, this is a critical first step.[2]
Key In Vitro Experimental Pillars
-
Target Engagement & Affinity (Receptor Binding Assays): The first question is fundamental: Does the compound bind to the intended target? Radioligand binding assays are the gold standard for quantifying this interaction.[4][5] By measuring the displacement of a radioactive ligand from the receptor by the test compound, we can determine the equilibrium dissociation constant (Kᵢ), a measure of binding affinity. A lower Kᵢ value signifies higher affinity.
-
Functional Activity (Signaling Assays): Binding does not equal function. A compound can be an agonist (activator), antagonist (blocker), or inverse agonist. Functional assays measure the downstream consequences of receptor binding. For many GPCRs targeted by PPZ derivatives, this involves quantifying second messengers like cyclic AMP (cAMP).[6][7] For example, activation of a Gₛ-coupled receptor increases cAMP, while activation of a Gᵢ-coupled receptor decreases it. These assays determine a compound's potency (EC₅₀ or IC₅₀) and efficacy (Eₘₐₓ).
-
Preliminary Safety & Viability (Cytotoxicity Assays): Early assessment of toxicity is crucial. Simple cell viability assays (e.g., MTT or LDH release) on relevant cell lines (like neuronal SH-SY5Y cells or HEK293 cells expressing the target) can flag compounds that are overtly toxic, saving resources down the line.[8][9]
Workflow & Rationale
The in vitro process is a screening cascade. We start with broad, high-throughput screens and progressively move to more complex, lower-throughput assays for the most promising candidates. This funneling approach maximizes efficiency and ensures that only the most viable compounds proceed.
Caption: In Vitro Screening Cascade for PPZ Derivatives.
Part B: The In Vivo Proving Ground - Assessing True Therapeutic Potential
Success in vitro is no guarantee of in vivo efficacy.[10] The complexities of a living organism—including absorption, distribution, metabolism, and excretion (ADME), the blood-brain barrier (BBB), and interactions with multiple biological systems—present significant hurdles.[11][12] In vivo studies aim to determine if the compound can reach its target in a sufficient concentration for a sufficient duration to exert a therapeutic effect, and to do so safely.
Key In Vivo Experimental Pillars
-
Pharmacokinetics (PK): This answers the question: What does the body do to the drug? Following administration (e.g., oral, intravenous, intraperitoneal) to an animal model (typically rodents), blood and brain tissue are sampled over time to determine key parameters like half-life (t₁/₂), maximum concentration (Cₘₐₓ), and bioavailability. For CNS drugs, the brain-to-plasma ratio is a critical measure of BBB penetration.[13]
-
Pharmacodynamics (PD) & Efficacy Models: This answers the question: What does the drug do to the body? Efficacy is assessed in animal models that mimic aspects of human disease.[14] For PPZ derivatives targeting depression or psychosis, common models include:
-
Forced Swim Test (FST): Used to screen for antidepressant activity. A decrease in immobility time is interpreted as a positive effect.[15][16][17]
-
Amphetamine-Induced Hyperlocomotion: A model for screening antipsychotic efficacy. Effective antipsychotics can reduce the excessive motor activity induced by dopamine agonists like amphetamine.[18]
-
-
Tolerability and Acute Toxicity: Initial in vivo studies involve dose-range finding to identify the maximum tolerated dose (MTD). Animals are closely observed for any adverse effects on behavior, weight, and general health.[9]
Workflow & Rationale
The in vivo workflow is iterative, starting with basic PK and tolerability before moving to more complex and resource-intensive efficacy models. The goal is to establish a clear relationship between the drug's concentration in the brain and its therapeutic effect (the PK/PD relationship).
Caption: In Vivo Evaluation Workflow for PPZ Derivatives.
Bridging the Gap: Why In Vitro Potency Fails to Predict In Vivo Efficacy
The transition from dish to organism is the "valley of death" for many drug candidates. A PPZ derivative might have a sub-nanomolar Kᵢ in vitro but show no effect in vivo. Understanding the reasons is key to rational drug design.
-
The Blood-Brain Barrier (BBB): For CNS drugs, this is the single greatest obstacle. The BBB is a highly selective barrier that protects the brain, preventing over 98% of small-molecule drugs from entering.[19] A potent molecule is useless if it cannot reach its target. In vitro models like Transwell co-cultures can offer an early indication of permeability, but in vivo measurement is the ultimate test.[20][21]
-
Metabolism: The liver is a powerful metabolic engine that can rapidly break down foreign compounds. A drug may be stable in a buffer solution but have a half-life of minutes in the body, preventing it from ever reaching therapeutic concentrations.
-
Plasma Protein Binding: Many drugs bind to proteins like albumin in the bloodstream. Only the "free" or unbound fraction of a drug is available to cross the BBB and interact with the target. High plasma protein binding can severely limit a drug's efficacy.
-
Off-Target Effects: A compound that is highly selective in a clean in vitro system may interact with dozens of other receptors or enzymes in the body, leading to unexpected side effects or a dampened therapeutic effect.
Illustrative Signaling Pathway: A PPZ Derivative at a Dopamine D2 Receptor
Many PPZ-based antipsychotics, like aripiprazole, act as partial agonists at the dopamine D2 receptor, which is a Gᵢ-coupled GPCR.[8] This diagram illustrates the mechanism tested in functional assays.
Caption: Mechanism of a PPZ partial agonist at a Gᵢ-coupled receptor.
Data Synthesis: A Comparative Overview
To make informed decisions, data from both realms must be integrated and compared. The table below presents a hypothetical comparison of three PPZ candidates.
| Parameter | Candidate PPZ-A | Candidate PPZ-B | Candidate PPZ-C (Reference) |
| In Vitro Data | |||
| Target Receptor | Serotonin 5-HT₂ₐ | Serotonin 5-HT₂ₐ | Serotonin 5-HT₂ₐ |
| Binding Affinity (Kᵢ, nM) | 0.8 | 15.2 | 5.4 |
| Functional Potency (IC₅₀, nM) | 2.1 (Antagonist) | 45.0 (Antagonist) | 12.5 (Antagonist) |
| Cell Viability (LC₅₀, µM) | > 50 | > 50 | > 50 |
| In Vitro BBB Permeability (Pₑ, cm/s) | 1.5 x 10⁻⁶ | 18.5 x 10⁻⁶ | 9.7 x 10⁻⁶ |
| In Vivo Data | |||
| Animal Model | Mouse FST | Mouse FST | Mouse FST |
| Dose (mg/kg, i.p.) | 10 | 10 | 10 |
| Brain Concentration (Cₘₐₓ, nM) | 1.2 | 85.6 | 41.3 |
| % Decrease in Immobility Time | No significant effect | 45% | 38% |
| Analysis & Decision | Highly potent in vitro but poor BBB penetration leads to no in vivo efficacy. Terminate. | Moderate in vitro potency but excellent BBB penetration leads to strong in vivo efficacy. Advance to further studies. | Good in vitro and in vivo correlation. A solid benchmark compound. |
Causality Behind the Decision: Candidate PPZ-A is a classic example of a translational failure. Despite its excellent in vitro potency, its poor physicochemical properties prevent it from crossing the BBB, rendering it ineffective in vivo. Conversely, PPZ-B, while less potent in the dish, has superior drug-like properties (specifically, BBB permeability), allowing it to achieve therapeutic concentrations in the brain and exert a strong effect. This underscores the principle that in vivo success is a multifactorial equation where potency is just one variable.
Detailed Experimental Protocols
Trustworthy data relies on robust, well-controlled protocols. Below are foundational methods for key assays described in this guide.
Protocol 1: Radioligand Binding Assay (Competition)
-
Objective: To determine the binding affinity (Kᵢ) of a test compound for a target GPCR.
-
Principle: Measures the ability of a non-radioactive test compound to compete with a fixed concentration of a high-affinity radioactive ligand ("radioligand") for binding to receptors in a cell membrane preparation.[4][22]
-
Self-Validation: The protocol includes controls for total binding (radioligand + membranes), and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand) to ensure specific binding can be accurately calculated.
-
Methodology:
-
Membrane Preparation: Homogenize cells or tissue expressing the target receptor in a cold lysis buffer and pellet the membranes via centrifugation.[22] Resuspend the pellet in an assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand (at a concentration near its Kₔ), and varying concentrations of the PPZ test compound.
-
Incubation: Incubate the plate (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[22]
-
Filtration: Rapidly separate bound from free radioligand by vacuum filtering the plate contents through a glass fiber filter mat. The membranes with bound radioligand are trapped on the filter.[22]
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: Measure the radioactivity trapped on each filter disk using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration and Kₔ is the dissociation constant of the radioligand.[22]
-
Protocol 2: Mouse Forced Swim Test (FST)
-
Objective: To assess the potential antidepressant-like activity of a PPZ derivative.[16]
-
Principle: The test is based on the observation that when mice are placed in an inescapable cylinder of water, they will eventually cease escape-oriented behaviors and become immobile. Antidepressant compounds are known to reduce the duration of this immobility.[17]
-
Self-Validation: A vehicle-treated control group establishes the baseline immobility time. A positive control group treated with a known antidepressant (e.g., imipramine) validates that the test is sensitive to the expected pharmacological effect.
-
Methodology:
-
Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the test.[16]
-
Drug Administration: Administer the PPZ test compound, vehicle, or positive control at a predetermined time before the test (e.g., 30-60 minutes for an intraperitoneal injection).
-
Apparatus: Use a transparent cylinder (e.g., 25 cm high, 10 cm diameter) filled to a depth of 15 cm with water (23-25°C). The depth is critical to prevent the mouse from touching the bottom with its tail or paws.[16]
-
Test Procedure: Gently place each mouse into the cylinder.[15] The test duration is typically 6 minutes.[17]
-
Scoring: Record the session for later analysis. An observer, blind to the treatment conditions, scores the last 4 minutes of the test, measuring the cumulative time the mouse spends immobile (i.e., making only the minimal movements necessary to keep its head above water).[17]
-
Data Analysis: Compare the mean immobility time between the treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time compared to the vehicle group suggests antidepressant-like activity.
-
References
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- 17. Video: The Mouse Forced Swim Test [jove.com]
- 18. Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. giffordbioscience.com [giffordbioscience.com]
Safety Operating Guide
Comprehensive Safety and Handling Guide for 1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine
This guide provides essential safety and logistical information for the handling and disposal of 1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine (CAS 928830-73-3). As a trusted partner in your research, we aim to provide value beyond the product itself by equipping you with the necessary knowledge to ensure a safe laboratory environment. The following protocols are designed to be a self-validating system, grounded in established safety principles and data from structurally related compounds.
Hazard Assessment: Understanding the Risks
Key Structural Features and Potential Hazards:
-
Dinitrophenyl Group: The presence of two nitro groups on the phenyl ring significantly increases the reactivity and potential hazards. Aromatic nitro compounds can be explosive, especially when subjected to heat, shock, or friction.
-
Fluorine Atom: The fluorine atom enhances the electrophilicity of the phenyl ring, making the compound highly reactive.
-
Piperazine Moiety: While the piperazine ring itself is a common scaffold in pharmaceuticals, its presence does not mitigate the hazards associated with the dinitrophenyl group.[3]
Given these characteristics, this compound should be treated as a hazardous substance with the potential for:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1]
-
Skin and Eye Irritation: May cause significant irritation upon contact.
-
Sensitization: May cause an allergic skin reaction. It is prudent to treat all novel chemicals as potential sensitizers.[4]
-
Flammability: The compound is a solid, but like many organic compounds, it can be flammable, especially in powdered form.[1] The presence of nitro groups can increase this risk.
-
Explosivity: There is a potential for explosion if the material is dry and subjected to heat or shock.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles that form a complete seal around the eyes. A face shield should be worn over the goggles when there is a significant risk of splashes. | Protects against splashes of the compound or solvents, as well as airborne powder. Standard safety glasses do not provide adequate protection.[5] |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., nitrile gloves). | Provides a barrier against skin contact. Double-gloving is recommended as a precaution against tears or rapid permeation. Gloves should be changed immediately upon contamination. |
| Body Protection | A flame-resistant lab coat, fully fastened. | Protects the torso and arms from splashes and reduces the risk of clothing ignition. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. | To be used when handling the powder outside of a certified chemical fume hood or in case of a spill. The need for respiratory protection should be determined by a formal risk assessment.[6] |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical for minimizing risk. The following workflow is designed to guide you through the safe handling of this compound.
Pre-Experiment Preparations
-
Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.[4][7] This area should be clearly marked with a warning sign indicating the presence of a hazardous substance.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5] Have a spill kit appropriate for solid chemical spills readily available.
-
Review Safety Information: Before starting any work, review this guide and any other available safety information. It is a fundamental principle of laboratory safety to plan ahead and understand the potential hazards.[8]
Handling the Compound
The following diagram illustrates the recommended workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Post-Experiment Procedures
-
Decontamination: All surfaces and equipment that may have come into contact with the compound should be thoroughly decontaminated.
-
Personal Hygiene: Immediately after handling, remove all PPE and wash your hands and any other potentially exposed skin with soap and water.[9] Do not eat, drink, or smoke in the laboratory.[7][9]
Disposal Plan: Responsible Waste Management
Proper disposal of hazardous waste is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: All solid waste contaminated with this compound, including contaminated gloves, weigh boats, and paper towels, should be collected in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not dispose of this chemical down the drain.[10]
-
Waste Segregation: Ensure that waste streams are properly segregated to avoid incompatible materials coming into contact.
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency Procedures: Be Prepared
In the event of an emergency, a swift and informed response is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[10]
-
Spill: In the event of a small spill within a chemical fume hood, carefully clean it up using an appropriate absorbent material. For larger spills or spills outside of a fume hood, evacuate the area and contact your institution's EHS department.[10]
References
-
Chemos GmbH & Co.KG. (2023). Safety Data Sheet: 2,4-Dinitrophenylhydrazine. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Retrieved from [Link]
-
Amherst College. (2019). Standard Operating Procedures (SOP) for Working with 2,4-Dinitrophenol at Amherst College. Retrieved from [Link]
-
SDS Management Software. (2025). Safety Rules in Chemical Laboratories: A Practical Guide. Retrieved from [Link]
-
SD Fine-Chem. (n.d.). 2,4-DINITROPHENOL 97%. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
University of Wisconsin-La Crosse. (2020). Part D: Chemical Safety Procedures for Laboratories. Retrieved from [Link]
-
AWS. (2022). Safety Data Sheet. Retrieved from [Link]
-
Chemsrc. (2025). CAS#:928830-73-3 | this compound. Retrieved from [Link]
Sources
- 1. chemos.de [chemos.de]
- 2. 2,4-DINITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 6. hmdb.ca [hmdb.ca]
- 7. uwlax.edu [uwlax.edu]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 10. gustavus.edu [gustavus.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
